molecular formula C10H20O B11957628 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. CAS No. 61792-54-9

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.

Cat. No.: B11957628
CAS No.: 61792-54-9
M. Wt: 156.26 g/mol
InChI Key: SDKONKRTCOVRFN-UHFFFAOYSA-N
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Description

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is an organic compound with the molecular formula C10H18O. It is a derivative of lavandulol, a naturally occurring monoterpenoid alcohol found in various essential oils. This compound is known for its pleasant aroma and is used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. typically involves the hydrogenation of lavandulol. The reaction is carried out under mild conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds as follows:

Lavandulol+H2Pd/C4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.\text{Lavandulol} + H_2 \xrightarrow{\text{Pd/C}} \text{4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.} Lavandulol+H2​Pd/C​4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form corresponding aldehydes or ketones.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in aromatherapy and alternative medicine.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through modulation of signaling pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Lavandulol: The parent compound, known for its presence in essential oils.

    Geraniol: Another monoterpenoid alcohol with similar structural features.

    Linalool: A related compound with a similar aroma profile.

Uniqueness

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is unique due to its specific structural modifications, which impart distinct chemical and physical properties. These modifications can enhance its stability, reactivity, and olfactory characteristics, making it valuable in various applications.

Properties

CAS No.

61792-54-9

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

5-methyl-2-propan-2-ylidenehexan-1-ol

InChI

InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h8,11H,5-7H2,1-4H3

InChI Key

SDKONKRTCOVRFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=C(C)C)CO

Origin of Product

United States

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